molecular formula C23H33NO2S B4638240 N-(2,5-Dimethylphenyl)-2,4,6-tris(propan-2-YL)benzene-1-sulfonamide

N-(2,5-Dimethylphenyl)-2,4,6-tris(propan-2-YL)benzene-1-sulfonamide

Cat. No.: B4638240
M. Wt: 387.6 g/mol
InChI Key: COJYIFKJMHOZJL-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2,4,6-tris(propan-2-YL)benzene-1-sulfonamide is a synthetic organic compound. It belongs to the class of sulfonamides, which are compounds containing the sulfonamide functional group attached to an aromatic ring. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-2,4,6-tris(propan-2-YL)benzene-1-sulfonamide typically involves the reaction of 2,4,6-tris(propan-2-YL)benzenesulfonyl chloride with 2,5-dimethylaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-2,4,6-tris(propan-2-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-2,4,6-tris(propan-2-YL)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with broad-spectrum antibacterial activity.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

N-(2,5-Dimethylphenyl)-2,4,6-tris(propan-2-YL)benzene-1-sulfonamide may have unique properties due to the presence of multiple alkyl groups on the aromatic rings, which could influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2S/c1-14(2)19-12-20(15(3)4)23(21(13-19)16(5)6)27(25,26)24-22-11-17(7)9-10-18(22)8/h9-16,24H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJYIFKJMHOZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-Dimethylphenyl)-2,4,6-tris(propan-2-YL)benzene-1-sulfonamide
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N-(2,5-Dimethylphenyl)-2,4,6-tris(propan-2-YL)benzene-1-sulfonamide
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N-(2,5-Dimethylphenyl)-2,4,6-tris(propan-2-YL)benzene-1-sulfonamide
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N-(2,5-Dimethylphenyl)-2,4,6-tris(propan-2-YL)benzene-1-sulfonamide
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N-(2,5-Dimethylphenyl)-2,4,6-tris(propan-2-YL)benzene-1-sulfonamide

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